(3-Fluoro-4-methylphenyl)methanesulfonyl chloride
Overview
Description
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a fluoro and a methyl group . This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-4-methylphenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
(3-Fluoro-4-methylphenyl)methanol+SOCl2→(3-Fluoro-4-methylphenyl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Reaction Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under mild heating.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used . For example, in biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to covalent modification and potential changes in protein function .
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)methanesulfonyl chloride: Lacks the fluoro substituent, resulting in different reactivity and properties.
(3-Chloro-4-methylphenyl)methanesulfonyl chloride: Contains a chloro substituent instead of a fluoro group, leading to variations in chemical behavior.
Uniqueness
The presence of the fluoro substituent in (3-Fluoro-4-methylphenyl)methanesulfonyl chloride imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMCICNTNXWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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